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molecular formula C13H17ClN4 B8553464 1h-Indazol-4-amine,3-chloro-1-[2-(1-pyrrolidinyl)ethyl]-

1h-Indazol-4-amine,3-chloro-1-[2-(1-pyrrolidinyl)ethyl]-

Cat. No. B8553464
M. Wt: 264.75 g/mol
InChI Key: KYAMAASWVYMCOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07071182B2

Procedure details

A mixture of 3-Chloro-4-nitro-1-(2-pyrrolidin-1-yl-ethyl)-1H-indazole (0.40 g, 1.4 mmol), iron powder (0.76 g, 14 mmol), and ammonium chloride (37 mg, 0.68 mmol) in 80% Ethanol was heated to reflux for 3 hours, cooled to room temperature and concentrated under reduced pressure. The residue was stirred in triethylamine/ethyl acetate (1/4, 20 mL) for 15 minutes, filtered through a plug of silica gel which was rinsed with triethylamine/ethyl acetate (1/4), and concentrated to provide the title compound (0.30 g, 84%). 1H NMR (300 MHz, DMSO-d6) ppm 1.62 (m, 4H), 2.44 (m, 4H), 2.81 (t, 2H, J=6.78), 4.31 (t, 2H, J=6.78), 5.62 (s, 2H), 6.23 (d, 1H, J=7.46), 6.73 (d, 1H, J=8.48), 7.09 (m, 1H); MS (DCI/NH3) m/z 265 [M+H]+.
Name
3-Chloro-4-nitro-1-(2-pyrrolidin-1-yl-ethyl)-1H-indazole
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
37 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.76 g
Type
catalyst
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[N+:11]([O-])=O)[N:4]([CH2:14][CH2:15][N:16]2[CH2:20][CH2:19][CH2:18][CH2:17]2)[N:3]=1.[Cl-].[NH4+]>C(O)C.[Fe]>[Cl:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[NH2:11])[N:4]([CH2:14][CH2:15][N:16]2[CH2:20][CH2:19][CH2:18][CH2:17]2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
3-Chloro-4-nitro-1-(2-pyrrolidin-1-yl-ethyl)-1H-indazole
Quantity
0.4 g
Type
reactant
Smiles
ClC1=NN(C2=CC=CC(=C12)[N+](=O)[O-])CCN1CCCC1
Name
Quantity
37 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0.76 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The residue was stirred in triethylamine/ethyl acetate (1/4, 20 mL) for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered through a plug of silica gel which
WASH
Type
WASH
Details
was rinsed with triethylamine/ethyl acetate (1/4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=NN(C2=CC=CC(=C12)N)CCN1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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